1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide
描述
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide, also known as PP4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. PP4 was first synthesized by researchers at the University of California, San Francisco in 2006 and has since been the subject of numerous studies exploring its mechanism of action and potential uses in the field of oncology.
作用机制
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide works by inhibiting the activity of a protein called Src kinase, which is involved in the regulation of cell growth and division. By inhibiting Src kinase, this compound can prevent cancer cells from proliferating and spreading. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cancer cells. It has been shown to inhibit cell growth and division, induce apoptosis, and reduce the invasiveness of cancer cells. This compound has also been shown to reduce the activity of several signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways.
实验室实验的优点和局限性
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide has several advantages as a research tool for studying cancer. It is a highly specific inhibitor of Src kinase, making it a valuable tool for studying the role of this protein in cancer development and progression. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some off-target effects on other kinases, which can complicate data interpretation. This compound can also have variable effects depending on the cell type and context, making it important to carefully design experiments to ensure reliable results.
未来方向
There are several potential future directions for research on 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide. One area of interest is the development of new cancer therapies based on this compound or related compounds. Researchers are also exploring the use of this compound as a tool for studying the role of Src kinase in other diseases, such as Alzheimer's disease and osteoporosis. Additionally, there is ongoing research into the optimization of this compound synthesis and the development of new analogs with improved properties.
科学研究应用
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. This compound has been shown to be effective against a range of cancer types, including breast, lung, and prostate cancer.
属性
IUPAC Name |
N-(3-acetylphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-15(28)17-4-2-5-18(14-17)23-21(29)16-8-12-26(13-9-16)19-6-7-20(25-24-19)27-11-3-10-22-27/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJVFSCOGZBOQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。